molecular formula C26H36N2O2 B5650832 1-(3-ethoxy-4-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine

1-(3-ethoxy-4-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B5650832
M. Wt: 408.6 g/mol
InChI Key: PGUNPVCMTRJRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxy-4-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine is a piperazine derivative featuring a 3-ethoxy-4-methoxybenzyl group at the N1 position and a 4-phenylcyclohexyl substituent at the N4 position. Its design aligns with strategies to enhance lipophilicity and receptor-binding versatility, common in piperazine-based drug discovery .

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O2/c1-3-30-26-19-21(9-14-25(26)29-2)20-27-15-17-28(18-16-27)24-12-10-23(11-13-24)22-7-5-4-6-8-22/h4-9,14,19,23-24H,3,10-13,15-18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUNPVCMTRJRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine Derivatives

Core Structural Variations

The compound’s uniqueness lies in its dual substitution pattern:

  • N1 substituent : The 3-ethoxy-4-methoxybenzyl group introduces electron-donating alkoxy groups, modulating electronic properties and steric bulk.
  • N4 substituent : The 4-phenylcyclohexyl group combines a rigid cyclohexane ring with a phenyl group, enhancing hydrophobic interactions compared to linear alkyl or arylpiperazine derivatives.

Key analogues and their distinguishing features (Table 1):

Compound Name N1 Substituent N4 Substituent Key Properties/Activities Source
Target compound 3-ethoxy-4-methoxybenzyl 4-phenylcyclohexyl Structural complexity; unknown bioactivity (inferred)
1-(4-Chlorobenzhydryl)piperazine 4-chlorobenzhydryl None (base structure) Cytotoxic (IC50: 2–10 μM across cancer lines)
1-(4-Pyridinylmethyl)piperazine oxalate 3-ethoxy-4-methoxybenzyl 4-pyridinylmethyl Salt form improves solubility; uncharacterized activity
1-(3-Benzyloxy-4-methoxybenzyl)piperazine 3-benzyloxy-4-methoxybenzyl 4-ethoxybenzyl Enhanced lipophilicity; no reported bioactivity
GBR-12909 2-(bis(4-fluorophenyl)methoxy)ethyl 3-phenylpropyl Dopamine reuptake inhibition (Ki: 1.2 nM)

Pharmacological and Biochemical Comparisons

  • Cytotoxicity : Derivatives like 1-(4-chlorobenzhydryl)piperazine () exhibit potent cytotoxicity (IC50: 2–10 μM) against liver, breast, and colon cancer lines. The target compound’s 4-phenylcyclohexyl group may confer similar or enhanced activity due to increased membrane permeability, though experimental validation is needed .
  • Receptor Affinity : Compounds with arylalkyl N4 substituents (e.g., 3-phenylpropyl in GBR-12909) show high affinity for neurotransmitter transporters (e.g., dopamine, serotonin). The target’s 4-phenylcyclohexyl group may similarly target GPCRs or ion channels but with distinct selectivity .
  • Enzyme Inhibition : Analogues like 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives () inhibit BACE1 (IC50: ~20 mM), suggesting that bulky N4 groups (e.g., 4-phenylcyclohexyl) could enhance binding to large enzymatic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.